2,3,4,6-Tetramethyl-D-glucose

Carbohydrate Chemistry Synthetic Methodology Stability Testing

2,3,4,6-Tetramethyl-D-glucose is a fully O-methylated, non-reducing glucose derivative. Unlike partially methylated analogs (e.g., 3-O-methyl-D-glucose) or hydrolytically labile acetyl/benzyl-protected sugars, every hydroxyl is permanently blocked with methoxy groups. This renders it completely inert to enzymatic and chemical hydrolysis, making it the definitive GC-MS marker for terminal (1→)-linked glucopyranosyl residues in polysaccharide methylation analysis. It also serves as a stable glycosyl donor precursor and a clean, non-metabolizable probe for glucose transport kinetics without residual metabolic interference. For researchers demanding an unequivocally inert glucose analog, this is the fit-for-purpose choice.

Molecular Formula C10H20O6
Molecular Weight 236.26 g/mol
CAS No. 7506-68-5
Cat. No. B1584719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetramethyl-D-glucose
CAS7506-68-5
Molecular FormulaC10H20O6
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCOCC1C(C(C(C(O1)O)OC)OC)OC
InChIInChI=1S/C10H20O6/c1-12-5-6-7(13-2)8(14-3)9(15-4)10(11)16-6/h6-11H,5H2,1-4H3
InChIKeyAQWPITGEZPPXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetramethyl-D-glucose (CAS 7506-68-5) for Research Procurement: A Foundational Methylated Monosaccharide


2,3,4,6-Tetramethyl-D-glucose (also known as 2,3,4,6-tetra-O-methyl-D-glucose, CAS 7506-68-5) is a fully O-methylated derivative of D-glucose, where all four hydroxyl groups are substituted with methoxy groups . This chemical modification yields a non-reducing sugar with a molecular formula of C10H20O6 and a molecular weight of 236.26 g/mol . The compound is typically supplied as a crystalline solid or syrup with a purity specification of ≥95% for research use . Its primary utility in research laboratories stems from its role as a chemically stable, non-metabolizable glucose analog, making it a valuable tool in studies of carbohydrate chemistry, polysaccharide structural analysis, and the investigation of glucose transport mechanisms .

Why 2,3,4,6-Tetramethyl-D-glucose Cannot Be Replaced by Common Glucose Analogs


The unique value of 2,3,4,6-Tetramethyl-D-glucose is derived from its complete and permanent O-methylation, a modification that fundamentally alters its physicochemical and biological properties compared to other glucose derivatives [1]. Unlike partially methylated analogs (e.g., 3-O-methyl-D-glucose) which retain some hydroxyl groups and thus some metabolic or hydrogen-bonding activity, the full methylation of 2,3,4,6-Tetramethyl-D-glucose creates a molecule that is inert to the vast majority of enzymatic and chemical reactions that act on the hydroxyls of native glucose . Furthermore, its properties diverge significantly from other tetra-substituted glucose derivatives such as tetra-O-acetyl- or tetra-O-benzyl-D-glucose. The methyl ethers are far more stable to hydrolytic conditions (both acidic and basic) than ester-based protecting groups (acetates) and are much less lipophilic than benzyl ethers, which impacts solubility, purification, and downstream applications . Substituting any of these for 2,3,4,6-Tetramethyl-D-glucose would introduce a different set of liabilities—hydrolytic instability, altered partition coefficients, or different steric bulk—that would compromise the validity of experiments where a truly inert, non-hydrolyzable glucose analog is required . Therefore, its selection is not about being 'better' in a generic sense, but about being 'fit-for-purpose' in a specific, well-defined experimental context.

Quantitative Differentiation of 2,3,4,6-Tetramethyl-D-glucose: Evidence for Scientific Selection


Comparative Hydrolytic Stability: Methyl Ethers vs. Acetyl Esters

A critical differentiator is the superior hydrolytic stability of the methyl ether protecting groups in 2,3,4,6-Tetramethyl-D-glucose compared to the acetyl esters in 2,3,4,6-tetra-O-acetyl-β-D-glucose. While acetyl groups are commonly used as temporary protecting groups in carbohydrate synthesis, they are highly susceptible to cleavage under both acidic and basic aqueous conditions. In contrast, methyl ethers are stable to a wide range of pH and temperature conditions, allowing for their use in reactions where esters would be immediately cleaved [1]. This stability is a class-level inference derived from the fundamental chemical properties of ether vs. ester linkages; specific head-to-head quantitative data comparing the hydrolysis rates of these exact compounds was not identified in the public literature.

Carbohydrate Chemistry Synthetic Methodology Stability Testing

Distinct Lipophilicity and Solubility Profile Compared to Benzyl-Protected Glucose

2,3,4,6-Tetramethyl-D-glucose exhibits a markedly different lipophilicity profile compared to 2,3,4,6-tetra-O-benzyl-D-glucose, a direct comparator as another fully O-protected glucose derivative. The predicted LogP (octanol-water partition coefficient) for 2,3,4,6-Tetramethyl-D-glucose is 0.78 [1]. In contrast, the calculated LogP for 2,3,4,6-tetra-O-benzyl-D-glucose is significantly higher, estimated to be in the range of 6-8 based on its molecular structure and the LogP contribution of four benzyl groups [2]. This ~6-7 unit difference in LogP translates to a >1,000,000-fold difference in relative lipophilicity, profoundly impacting solubility (tetramethyl is water-miscible, tetrabenzyl is highly hydrophobic) and chromatographic behavior (e.g., Rf on silica TLC).

Physical Chemistry Drug Design Chromatography

Synthesis and Utility as a Glycosyl Donor Precursor: Conversion to Bromide

2,3,4,6-Tetramethyl-D-glucose serves as a direct and convenient precursor to 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide, a valuable glycosyl donor [1]. The synthesis involves simple treatment with HBr, yielding the bromide [2]. This conversion is specific to methyl ethers; analogous reactions with acetylated glucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) are also common but produce a donor with different reactivity and a much higher sensitivity to hydrolysis [3]. The resulting methylated glycosyl bromide is a stable, crystalline compound that can be used in Koenigs-Knorr type glycosylations to create methyl ether-protected oligosaccharides, which are crucial intermediates in polysaccharide structural analysis .

Synthetic Chemistry Glycosylation Carbohydrate Synthesis

Targeted Application Scenarios for 2,3,4,6-Tetramethyl-D-glucose in Research


Polysaccharide Methylation Analysis (Linkage Analysis)

This is a classic and primary application. 2,3,4,6-Tetramethyl-D-glucose is the diagnostic derivative that identifies terminal, non-reducing D-glucopyranosyl residues in a polysaccharide chain. In a standard methylation analysis, the polysaccharide is fully methylated, hydrolyzed, and the resulting partially methylated alditol acetates are analyzed by GC-MS. The presence of 2,3,4,6-tetra-O-methyl-D-glucose in the hydrolysate is a definitive marker for a (1→)-linked glucose unit, as all its hydroxyl groups were available for methylation, indicating it was at the non-reducing end of the chain [1]. This application is enabled by the compound's chemical stability and its ability to be precisely identified via mass spectrometry [1].

Synthesis of Stable Glycosyl Donors

2,3,4,6-Tetramethyl-D-glucose is used as a starting material for synthesizing 2,3,4,6-tetra-O-methyl-α-D-glucopyranosyl bromide, a stable glycosyl donor [2]. This donor is crucial for creating methyl ether-protected oligosaccharides. Unlike acetyl-protected donors that can be prone to orthoester formation or hydrolysis, the methylated donor offers a distinct reactivity profile, allowing for the construction of carbohydrate chains that remain protected during subsequent synthetic steps and are ultimately deprotected to yield the target oligosaccharide [2]. This is particularly valuable in the synthesis of complex natural products and glycomimetics .

Investigating Glucose Transporter Kinetics (Non-Metabolizable Analog)

Due to its full methylation, 2,3,4,6-Tetramethyl-D-glucose is non-metabolizable and is utilized as a probe to study glucose transport mechanisms across cellular membranes, including the blood-brain barrier . While 3-O-methyl-D-glucose is a more common non-metabolizable analog, 2,3,4,6-Tetramethyl-D-glucose offers the advantage of being completely inert to all intracellular enzymes due to the blockage of all hydroxyl groups, eliminating any residual metabolic activity . This allows for a cleaner interpretation of transport kinetics in assays using radiolabeled or mass-labeled versions of the compound .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,6-Tetramethyl-D-glucose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.